Butyl cyclohex-3-ene-1-carboxylate
Description
Structural Context and Academic Significance within Organic Esters
Organic esters are a ubiquitous class of compounds found throughout nature and are widely utilized in the chemical industry. openstax.org They are characterized by a carbonyl group bonded to an alkoxy group. Cyclohexene (B86901) carboxylate esters, such as Butyl cyclohex-3-ene-1-carboxylate, are a specialized subset of esters that incorporate a six-membered carbon ring with a single double bond (a cyclohexene moiety). nih.govchemspider.com
The academic significance of these esters is substantial. The cyclohexene ring is a versatile scaffold in organic synthesis, and the ester functional group can be readily transformed into a variety of other functional groups. openstax.org For instance, the optically active form of 3-cyclohexene-1-carboxylic acid, a closely related parent acid to its ester derivatives, serves as a crucial chiral building block for a range of active pharmaceutical ingredients (APIs). acs.org This highlights the importance of the cyclohexene carboxylate framework in the synthesis of complex, biologically active molecules. acs.org The preparation of various cyclohexene carboxylate derivatives is a subject of ongoing research, as evidenced by numerous patents in the field. google.com
The properties of this compound are detailed in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 37981-14-9 |
| Boiling Point | 237.1°C at 760 mmHg |
| Density | 0.975g/cm³ |
| Refractive Index | 1.469 |
The data in this table is compiled from various chemical databases. nih.govchemnet.com
Research Perspectives on Unsaturated Cyclic Esters as Chemical Entities
Unsaturated cyclic esters, including this compound, are valuable intermediates in organic synthesis. The presence of the double bond within the cyclic structure allows for a variety of chemical transformations, making them attractive targets for methodological development. Research has shown that α,β-unsaturated esters are useful in polymer applications. researchgate.net
One of the most significant reactions involving unsaturated cyclic systems is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. The synthesis of 3-cyclohexene-1-carboxylic acid derivatives often employs this reaction. acs.org For example, the diastereoselective Diels-Alder reaction has been utilized to synthesize optically active 3-cyclohexene-1-carboxylic acid. acs.org
Furthermore, the reactivity of the double bond in these cyclic esters can be exploited in various addition reactions. The electrophilicity of cyclic enones and α,β-unsaturated lactones has been studied to understand their reactivity as Michael acceptors. rsc.org Research into enantioselective intramolecular oxa-Michael reactions to α,β-unsaturated esters highlights the efforts to form chiral oxygen-containing heterocycles, which are common motifs in natural products and pharmaceuticals. nih.gov These studies underscore the ongoing interest in developing new catalytic systems to control the stereochemistry of reactions involving unsaturated esters. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-5,10H,2-3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXXENZTVUGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958968 | |
| Record name | Butyl cyclohex-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37981-14-9 | |
| Record name | Butyl 3-cyclohexene-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37981-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl cyclohex-3-ene-1-carboxylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl cyclohex-3-ene-1-carboxylate | |
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| Record name | Butyl cyclohex-3-ene-1-carboxylate | |
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Reaction Chemistry and Mechanistic Investigations of Cyclohexene Carboxylate Esters
Reactivity of the Cyclohexene (B86901) Unsaturation
The carbon-carbon double bond within the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles and various oxidizing agents.
Electrophilic Addition Reactions to the Double Bond
Electrophilic addition represents a fundamental class of reactions for alkenes. In the case of butyl cyclohex-3-ene-1-carboxylate, an electrophile (E⁺) adds to the double bond, leading to the formation of a carbocation intermediate. This intermediate is subsequently attacked by a nucleophile (Nu⁻) to yield the final addition product. A notable example is the bromination of cyclohexene, a reaction analogous to what would be expected for this compound.
The reaction of cyclohexene with bromine (Br₂) typically proceeds through a cyclic bromonium ion intermediate. libretexts.orgstackexchange.com This intermediate is formed by the electrophilic attack of bromine on the double bond. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the anti-face, leading to the formation of a trans-dibrominated product. stackexchange.com The rate of this reaction can be complex and has been observed to follow a rate law that is second order with respect to bromine under certain conditions, suggesting the involvement of two bromine molecules in the rate-determining step. pearson.comyale.edu
Table 1: Illustrative Electrophilic Addition Reactions and Products
| Reactant | Reagent | Product |
| This compound | Br₂ in CCl₄ | trans-4,5-Dibromocyclohexane-1-carboxylate |
| This compound | HBr | 4-Bromocyclohexane-1-carboxylate |
Note: The products listed are based on established mechanisms for electrophilic addition to cyclohexene and its derivatives.
The mechanism for the bromination of cyclohexene involves the initial formation of a bromonium ion, which is then opened by the attack of a bromide ion in an SN2-like fashion, resulting in anti-addition. stackexchange.com
Oxidation Pathways of Cyclohexene Rings
The double bond of the cyclohexene ring is also a prime target for oxidation. The nature of the product depends significantly on the oxidizing agent and the reaction conditions.
With cold, dilute potassium permanganate (B83412) (KMnO₄), syn-dihydroxylation is expected to occur, yielding butyl cis-4,5-dihydroxycyclohexane-1-carboxylate. quora.com This reaction proceeds through a cyclic manganate (B1198562) ester intermediate.
Under more vigorous conditions, such as with hot, acidic potassium permanganate, oxidative cleavage of the double bond takes place. For cyclohexene, this reaction yields adipic acid. vedantu.comdoubtnut.com By analogy, the oxidation of this compound under these conditions would be expected to cleave the ring and oxidize the carbons of the original double bond to carboxylic acids, ultimately leading to a dicarboxylic acid derivative after hydrolysis of the ester. The initial product would be a butoxycarbonyl-substituted diacid.
Table 2: Oxidation Products of Cyclohexene Derivatives
| Substrate | Oxidizing Agent | Conditions | Major Product(s) |
| Cyclohexene | Cold, dilute KMnO₄ | Low temperature | cis-1,2-Cyclohexanediol quora.com |
| Cyclohexene | Hot, acidic KMnO₄ | High temperature | Adipic acid vedantu.comdoubtnut.com |
| Cyclohexene | Peroxy acids (e.g., m-CPBA) | Inert solvent | Cyclohexene oxide |
Note: This table provides examples of oxidation products for the parent cyclohexene ring, which are indicative of the expected reactivity for this compound.
Reactions Involving the Ester Functional Group
The butyl carboxylate group imparts its own characteristic reactivity to the molecule, primarily centered around nucleophilic acyl substitution.
Hydrolysis Mechanisms of Cyclohexene Carboxylate Esters
The hydrolysis of an ester, the reverse of Fischer esterification, results in the formation of a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. algoreducation.comyoutube.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of butanol regenerate the acid catalyst and yield cyclohex-3-ene-1-carboxylic acid. Studies on the acid-catalyzed hydrolysis of related methyl cyclohexanecarboxylates have shown that the rate of reaction can be influenced by the conformation of the ester group (axial vs. equatorial). rsc.org
Base-catalyzed hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally an irreversible process because the resulting carboxylic acid is deprotonated by the basic conditions to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com
Table 3: Kinetic Data for the Hydrolysis of Related Cyclohexane (B81311) Carboxylate Esters
| Ester | Conditions | Rate Constant (k) | Reference |
| Methyl cyclohexanecarboxylate | Acid-catalyzed in 1:3 dioxan-water at 90°C | (Data for related compounds available) | rsc.org |
| Methyl cis-4-t-butylcyclohexanecarboxylate | Acid-catalyzed in 1:1 dioxan-water at 90°C | (Data for related compounds available) | rsc.org |
| Methyl trans-4-t-butylcyclohexanecarboxylate | Acid-catalyzed in 1:1 dioxan-water at 90°C | (Data for related compounds available) | rsc.org |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. For this compound, this could involve reacting it with a different alcohol, such as methanol (B129727), in the presence of an acid or base catalyst to form methyl cyclohex-3-ene-1-carboxylate and butanol. masterorganicchemistry.com
Enzyme-catalyzed transesterification, often employing lipases, offers a milder and more selective alternative to chemical catalysis. nih.govnih.govrsc.org These reactions are advantageous due to their high specificity, reduced energy consumption, and simpler product purification. The efficiency of lipase-catalyzed transesterification can be influenced by factors such as the choice of solvent, water content, and the nature of the alcohol. For instance, the use of tert-butanol (B103910) as a co-solvent has been shown to mitigate the negative effects of excess methanol in some lipase-catalyzed transesterification reactions. nih.gov
Stereoselective Transformations and Reaction Pathways
The presence of a chiral center at the C1 position of the cyclohexene ring (if the molecule is synthesized as a single enantiomer) and the potential for creating new stereocenters during reactions make stereoselectivity a crucial aspect of the chemistry of this compound.
For instance, the epoxidation of the double bond can proceed with diastereoselectivity, influenced by the existing stereocenter and the directing effects of the ester group or other substituents. Similarly, electrophilic additions can lead to the formation of diastereomeric products, and the ratio of these products can be influenced by steric and electronic factors.
Research on related systems, such as the diastereoselective Diels-Alder reaction to form precursors to 3-cyclohexene-1-carboxylic acid, highlights the importance of chiral auxiliaries in controlling the stereochemical outcome. acs.org In the context of reactions on the pre-existing ring, studies on the diastereoselective alkylation of related cyclohexa-2,5-diene-1-carboxylic acid derivatives have demonstrated complete stereoselectivity under certain conditions. rsc.org These findings underscore the potential for achieving high levels of stereocontrol in reactions involving this compound.
Computational Chemistry and Theoretical Studies of Butyl Cyclohex 3 Ene 1 Carboxylate
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and reactivity of Butyl cyclohex-3-ene-1-carboxylate. wavefun.comacs.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. acs.org DFT methods, such as those using the B3LYP functional, are widely employed for their balance of computational cost and accuracy in studying organic molecules. mdpi.comresearchgate.net
The electronic structure dictates the fundamental chemical properties of the molecule. Analysis involves examining molecular orbitals, charge distribution, and electrostatic potential. For this compound, the highest occupied molecular orbital (HOMO) is expected to be localized on the carbon-carbon double bond of the cyclohexene (B86901) ring, making this region nucleophilic and susceptible to attack by electrophiles. Conversely, the lowest unoccupied molecular orbital (LUMO) is likely centered on the carbonyl group of the ester, the primary site for nucleophilic attack.
The electronegative oxygen atoms of the ester group create a significant dipole moment, rendering the carbonyl carbon electrophilic. Quantum chemical calculations can quantify these properties, providing values for orbital energies and atomic charges, which are crucial for predicting reactivity. mdpi.com
Table 1: Calculated Electronic Properties of a Model Cyclohexene Ester System (Note: This data is representative and based on typical values for similar structures calculated using DFT methods, as specific data for this compound is not readily available in published literature.)
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |
| Mulliken Charge on Carbonyl Carbon | +0.55 e | Shows the partial positive charge, indicating its electrophilic nature. |
| Mulliken Charge on Olefinic Carbons | -0.15 e | Shows the partial negative charge, indicating the nucleophilic character of the double bond. |
This is an interactive data table. You can sort and filter the data as needed.
DFT calculations are instrumental in mapping out potential energy surfaces for chemical reactions. nih.gov This allows for the prediction of the most likely reaction pathways and the identification of high-energy transition states. nih.gov For this compound, common reactions include electrophilic addition to the double bond and hydrolysis of the ester.
By modeling the geometry of reactants, intermediates, transition states, and products, the activation energy (Ea) for each step can be calculated. nih.govnih.gov A lower activation energy indicates a kinetically more favorable reaction pathway. For instance, the acid-catalyzed hydrolysis of the ester would proceed through a tetrahedral intermediate, and DFT can elucidate the energy barriers for its formation and collapse. Similarly, the epoxidation of the cyclohexene double bond can be modeled to understand stereochemical outcomes.
Table 2: Hypothetical Activation Energies for Key Reaction Steps (Note: These values are illustrative, based on computational studies of similar reactions involving cyclohexene and esters.)
| Reaction Step | Catalyst | Activation Energy (Ea) (kJ/mol) |
| Ester Hydrolysis (Tetrahedral Intermediate Formation) | Acid (H₃O⁺) | 50 - 70 |
| Electrophilic Addition (Bromination of C=C) | None | 40 - 60 |
| Hydrogenation of C=C | Metal Catalyst | 60 - 80 rsc.org |
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Conformational Analysis of Cyclohexene Esters
The three-dimensional shape and flexibility of this compound are critical to its reactivity. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies. perlego.comstudysmarter.co.uk
Unlike the well-defined chair conformation of cyclohexane (B81311), the cyclohexene ring, due to the presence of the sp² hybridized carbons of the double bond, adopts a half-chair conformation as its lowest energy state. perlego.com In this arrangement, four of the carbon atoms are roughly in a plane. Other higher-energy conformations, such as the boat or twist-boat, are also possible but are typically transient intermediates in any conformational interconversion. perlego.com The energy barrier between these conformations determines the ring's flexibility at a given temperature.
Substituents on the cyclohexene ring can occupy either pseudo-axial or pseudo-equatorial positions. Similar to substituted cyclohexanes, there is a steric preference for bulky substituents to occupy the less hindered pseudo-equatorial position to avoid unfavorable steric interactions with the rest of the ring. libretexts.orglibretexts.org
For this compound, the butyl carboxylate group is located on an sp³ carbon adjacent to the double bond. The molecule will exist as an equilibrium of two half-chair conformers. The conformer where the large butyl carboxylate group occupies the pseudo-equatorial position is significantly lower in energy and will therefore be the predominant form at equilibrium. This preference minimizes steric strain, specifically the 1,3-diaxial-like interactions that would occur if the group were in the pseudo-axial position. libretexts.org
Table 3: Relative Energy of Axial vs. Equatorial Conformers for Substituted Cyclohexanes (Note: This table for cyclohexane illustrates the energetic principles that also apply to the pseudo-axial/equatorial positions in cyclohexene.)
| Substituent | A-Value (Energy difference, kJ/mol) | Favored Position |
| -CH₃ (Methyl) | 7.3 | Equatorial |
| -CH₂CH₃ (Ethyl) | 7.5 | Equatorial |
| -CH(CH₃)₂ (Isopropyl) | 9.0 | Equatorial |
| -C(CH₃)₃ (tert-Butyl) | >20 | Strongly Equatorial |
| -COOCH₂CH₂CH₂CH₃ (Butyl carboxylate) | ~8-10 (Estimated) | Equatorial |
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Molecular Dynamics Simulations for Reactivity and Selectivity Prediction
While quantum chemical calculations are excellent for static structures and single reaction steps, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with solvent molecules. acs.orgrug.nl
For this compound, MD simulations can be used to predict reactivity and selectivity by simulating the molecule in a solution with potential reactants. By tracking the trajectories of all molecules in the system, one can observe the frequency and geometry of collisions between the substrate and reactants. This can reveal preferential attack angles, for example, whether a reagent approaches the double bond from the same side as the ester group or the opposite side, thus predicting stereoselectivity. MD simulations are also crucial for understanding how solvent molecules arrange around the solute and how this solvent shell influences the reaction pathway. rug.nlnih.gov
Table 4: Conceptual Workflow for an MD Simulation of Ester Hydrolysis
| Simulation Stage | Description | Key Output |
| 1. System Setup | Place one molecule of this compound and hydronium ions in a box of water molecules. | Initial configuration of the system. |
| 2. Equilibration | Allow the system to relax to the desired temperature and pressure, ensuring a stable starting point. | A thermodynamically stable system. |
| 3. Production Run | Run the simulation for an extended period (nanoseconds to microseconds) to collect trajectory data. | Atomic positions and velocities over time. |
| 4. Analysis | Analyze the trajectories to calculate properties like the Radial Distribution Function (RDF) between the reactant (H₃O⁺) and the ester's carbonyl oxygen. | Probability of finding the reactant at a certain distance and orientation, indicating pre-reaction configurations. |
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Advanced Spectroscopic and Analytical Techniques in Research on Butyl Cyclohex 3 Ene 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for the structural elucidation of butyl cyclohex-3-ene-1-carboxylate. researchgate.netcopernicus.orgscielo.br The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. docbrown.info
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the butyl group and the cyclohexene (B86901) ring. Specifically, the olefinic protons of the cyclohexene ring would appear in the downfield region, typically between 5.0 and 6.0 ppm. The protons on the carbons adjacent to the ester group and the double bond would also have characteristic chemical shifts. The butyl group would present a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.
The ¹³C NMR spectrum provides complementary information. nih.gov The carbonyl carbon of the ester group would be observed significantly downfield, generally in the range of 170-180 ppm. The olefinic carbons would resonate around 120-130 ppm. The remaining aliphatic carbons of the cyclohexene ring and the butyl group would appear in the upfield region of the spectrum. The specific chemical shifts for each carbon provide a unique fingerprint of the molecule's structure. nih.govspectrabase.com
Detailed analysis of coupling patterns in ¹H NMR and the application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the definitive assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Olefinic CH | 5.0 - 6.0 | 120 - 130 |
| Ester C=O | - | 170 - 180 |
| O-CH₂ (Butyl) | 3.9 - 4.2 | 60 - 70 |
| Ring CH adjacent to C=O | 2.3 - 2.7 | 40 - 50 |
| Other Ring CH₂ | 1.5 - 2.5 | 20 - 40 |
| Butyl CH₂ | 1.3 - 1.7 | 15 - 35 |
| Butyl CH₃ | 0.8 - 1.0 | 10 - 15 |
Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.
Variable Temperature NMR for Conformational Dynamics
The cyclohexene ring in this compound is not planar and exists in various conformations that can interconvert. Variable Temperature (VT) NMR spectroscopy is a crucial technique for studying these conformational dynamics. researchgate.netwpmucdn.com At room temperature, the interconversion between different conformers, such as the chair and twist-boat forms, may be rapid on the NMR timescale, resulting in averaged signals. scielo.brsikhcom.netresearchgate.net
By lowering the temperature, the rate of interconversion can be slowed down. scielo.brresearchgate.net If the temperature is lowered sufficiently to reach the coalescence point and below, the single averaged signals can broaden and then resolve into separate signals for each distinct conformer present in a significant population. sikhcom.netrsc.org This allows for the determination of the energy barriers for conformational changes and the relative populations of the different conformers. sikhcom.netcapes.gov.br For substituted cyclohexanes, the energy difference between conformers provides insight into the steric and electronic effects of the substituents. rsc.org
Isotopologue Studies for Mechanistic Insights
Isotopologue studies, where specific atoms in the this compound molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, or ¹³C for ¹²C), are invaluable for elucidating reaction mechanisms. docbrown.info The introduction of an isotope can lead to observable changes in NMR spectra, such as shifts in resonance frequencies or alterations in coupling constants.
For instance, in studying the mechanism of a reaction involving the cyclohexene ring, selective deuteration of specific positions can help track the fate of those atoms throughout the reaction. osti.govnih.gov By analyzing the NMR spectra of the products, it is possible to determine whether a particular proton was abstracted or if a rearrangement occurred. Similarly, ¹³C labeling can be used to follow the carbon skeleton during a transformation, providing unambiguous evidence for bond-making and bond-breaking steps. These mechanistic insights are critical for optimizing reaction conditions and designing new synthetic pathways. osti.govnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. copernicus.orgscielo.brsmbstcollege.comnist.gov These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.
For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1735-1750 cm⁻¹. wpmucdn.comresearchgate.net Another key feature would be the C=C stretching vibration of the cyclohexene ring, which appears around 1640-1680 cm⁻¹. The C-O stretching vibrations of the ester group would also be present, usually in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the sp² hybridized carbons of the double bond would be observed just above 3000 cm⁻¹, while the sp³ C-H stretches of the aliphatic portions would appear just below 3000 cm⁻¹. docbrown.info
Raman spectroscopy provides complementary information. westmont.edu While the C=O stretch is typically weaker in Raman spectra compared to IR, the C=C double bond of the cyclohexene ring often gives a strong Raman signal. researchgate.net This makes Raman spectroscopy particularly useful for studying the olefinic part of the molecule.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) ** | Typical Raman Wavenumber (cm⁻¹) ** |
| C=O (Ester) | Stretch | 1735 - 1750 (Strong) | Weak to Medium |
| C=C (Alkene) | Stretch | 1640 - 1680 (Medium to Weak) | Strong |
| C-O (Ester) | Stretch | 1000 - 1300 (Strong) | Medium |
| =C-H (Alkene) | Stretch | 3010 - 3100 (Medium) | Medium |
| C-H (Alkane) | Stretch | 2850 - 2960 (Strong) | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. copernicus.orgscielo.br For this compound, electron ionization (EI) mass spectrometry would typically be used.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.26 g/mol ). nih.govchemnet.com However, the molecular ion may be weak or even absent depending on its stability. The most valuable information often comes from the fragmentation pattern, which provides clues about the molecule's structure. libretexts.orgmiamioh.edu
Characteristic fragmentation pathways for esters include the loss of the alkoxy group (-OBu) or the butoxy radical (•OBu). Another common fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available, which would result in the loss of a neutral butene molecule and the formation of a charged enol. Cleavage of the C-C bonds within the butyl group would lead to a series of peaks separated by 14 mass units (CH₂). copernicus.org Fragmentation of the cyclohexene ring can also occur, often initiated by cleavage alpha to the double bond or the ester group, leading to characteristic fragment ions. thieme-connect.de
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 182 | [C₁₁H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 127 | [M - C₄H₉]⁺ | Loss of butyl radical |
| 109 | [C₇H₉O]⁺ | Loss of butoxy radical |
| 81 | [C₆H₉]⁺ | Fragmentation of the cyclohexene ring |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexene ring |
Chromatographic Methods (e.g., GC, LC) for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture. copernicus.orgnist.gov
Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide quantitative information about the purity of a sample. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific conditions. By comparing the peak area of the compound to that of any impurities, the purity can be accurately determined. GC is also instrumental in separating isomers of the compound that may have formed during synthesis. fishersci.ca
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), can also be employed, especially for less volatile derivatives or for preparative scale separations. Different stationary and mobile phases can be used to achieve separation based on polarity and other physicochemical properties. For instance, normal-phase HPLC could be used to separate isomers with different polarities, while reverse-phase HPLC is effective for separating compounds based on their hydrophobicity.
The choice between GC and LC depends on the volatility and thermal stability of the compound and the specific analytical or preparative goal. Both techniques are crucial for ensuring the quality and integrity of this compound used in research and other applications.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Quantification of Functional Groups
Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable analytical technique for the characterization of molecules containing chromophores, which are functional groups that absorb light in the UV-Vis region of the electromagnetic spectrum. In the case of this compound, the two primary chromophores are the carbon-carbon double bond (C=C) within the cyclohexene ring and the carboxylate group (C=O) of the ester.
The electronic transitions associated with these functional groups give rise to distinct absorption bands in the UV-Vis spectrum. The isolated C=C bond in the cyclohexene ring typically exhibits a π → π* transition. This transition is generally strong and occurs at wavelengths below 200 nm, which is in the far UV region and often difficult to measure with standard spectrophotometers. For cyclohexene itself, a vacuum ultraviolet spectrum shows an absorption maximum around 180 nm. nist.govunt.edu
The carbonyl group of the ester functionality displays two characteristic electronic transitions: a π → π* transition and a weaker, symmetry-forbidden n → π* transition. The n → π* transition involves the excitation of a non-bonding electron from one of the oxygen lone pairs to the antibonding π* orbital of the carbonyl group. For simple, non-conjugated esters, this absorption is typically weak and appears in the 200-210 nm range. ucalgary.ca The more intense π → π* transition for the carbonyl group also occurs in the far UV region, typically below 200 nm. ucalgary.ca
Since this compound contains both an alkene and an ester group that are not in conjugation, its UV-Vis spectrum is expected to be a superposition of the absorptions of these individual chromophores. Therefore, a weak absorption band around 207 nm, corresponding to the n → π* transition of the ester's carbonyl group, would be the most likely observable feature in a standard UV-Vis spectrum. ucalgary.ca The more intense π → π* transitions of both the alkene and carbonyl groups would likely be below the typical measurement range of many UV-Vis instruments.
Table 5.5.1: Expected UV-Vis Absorption Maxima for Functional Groups in this compound
| Functional Group | Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| Alkene | C=C | π → π | ~180 | High |
| Ester | C=O | n → π | ~207 | Low |
| Ester | C=O | π → π* | <200 | Moderate |
Note: The data in this table is based on typical values for non-conjugated chromophores and data for analogous compounds. nist.govunt.eduucalgary.ca The exact absorption maxima and molar absorptivity for this compound would need to be determined experimentally.
X-ray Diffraction (XRD) for Solid-State Structure Determination
While no specific X-ray crystallographic data for this compound is publicly available, the technique has been instrumental in elucidating the structures of related cyclohexane (B81311) carboxylic acids and their derivatives. nih.gov For instance, in studies of substituted cyclohexane carboxylic acids, XRD has been used to unambiguously confirm the relative stereochemistry of substituents on the ring, which is crucial for understanding structure-activity relationships. nih.gov
If a single crystal of this compound were to be analyzed, the resulting crystallographic data would provide invaluable insights into its solid-state conformation. The analysis would reveal the preferred conformation of the cyclohexene ring (which is typically a half-chair) and the orientation of the butyl ester substituent.
The key parameters obtained from an XRD analysis are summarized in the table below. These parameters define the unit cell of the crystal and the positions of the atoms within it.
Table 5.6.1: Crystallographic Data Parameters Obtainable from XRD Analysis
| Parameter | Description |
| Crystal System | The crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |
| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |
| Atomic Coordinates | The (x, y, z) coordinates of each atom in the unit cell. |
The determination of the crystal structure of this compound or a solid derivative would provide a definitive structural model, complementing the information obtained from other spectroscopic techniques and computational studies.
Role in Advanced Chemical Synthesis As Building Blocks and Intermediates
Precursors for Complex Organic Synthesis
The fundamental value of Butyl cyclohex-3-ene-1-carboxylate in complex organic synthesis stems from its identity as a Diels-Alder adduct. The Diels-Alder reaction is a powerful and widely used cycloaddition reaction in organic chemistry that forms a six-membered ring from a conjugated diene and a dienophile. In the case of this compound, it is typically synthesized from butadiene (the diene) and butyl acrylate (B77674) (the dienophile). This reaction provides a straightforward and atom-economical route to the cyclohexene (B86901) ring system, which is a common motif in many natural products and biologically active molecules.
The presence of the double bond and the ester group in this compound allows for a wide range of subsequent chemical transformations. The double bond can undergo various reactions such as epoxidation, dihydroxylation, hydrogenation, and halogenation, leading to a diverse array of functionalized cyclohexane (B81311) derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or alcohols. This high degree of "transformability" makes this compound a valuable starting material for the synthesis of more intricate and functionally rich molecules.
Building Blocks in Pharmaceutical Research (e.g., for Edoxaban Precursors)
The structural motif of cyclohexene carboxylic acid is a key component in the synthesis of various pharmaceuticals. A notable example is its role as a precursor in the synthesis of Edoxaban, an oral anticoagulant that acts as a direct factor Xa inhibitor. While patent literature often describes the synthesis starting from the parent (1S)-3-cyclohexene-1-carboxylic acid, the underlying principle of using this cyclohexene scaffold is directly applicable to its ester derivatives like this compound. researchgate.net
The synthesis of key intermediates for Edoxaban involves multiple steps starting from a chiral cyclohexene carboxylic acid derivative. researchgate.net The specific stereochemistry of the substituents on the cyclohexane ring is crucial for the biological activity of Edoxaban. Therefore, the synthesis often employs asymmetric methods to introduce the desired chirality at an early stage, for instance, by using a chiral starting material or a chiral catalyst in the Diels-Alder reaction. The butyl ester can serve as a protecting group for the carboxylic acid functionality during these transformations and can be readily hydrolyzed at a later stage to reveal the free acid for further reactions.
| Compound | Role in Edoxaban Synthesis | Reference |
| (1S)-3-Cyclohexene-1-carboxylic acid | Starting material for a multi-step synthesis of a key Edoxaban intermediate. | researchgate.net |
| Edoxaban Intermediate (Compound 5c) | A key chiral building block in the synthesis of Edoxaban. | researchgate.net |
Intermediates in Agrochemical Development
The structural features of this compound make it a plausible intermediate for the synthesis of such agrochemicals. The lipophilic butyl group can influence the compound's solubility and transport properties, which are important for its efficacy as an agrochemical. The cyclohexene ring can be functionalized in numerous ways to introduce the desired toxophoric groups responsible for the biological activity. For instance, the double bond can be a handle to introduce epoxide or diol functionalities, which are present in some biologically active compounds. Furthermore, the carboxylate group can be converted to an amide, a common functional group in many pesticides.
Applications in the Synthesis of Chiral Carboxylic Acids and Amines
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral molecule often exhibit different biological activities. This compound can serve as a precursor for the synthesis of both chiral carboxylic acids and chiral amines.
Synthesis of Chiral Carboxylic Acids:
Chiral versions of cyclohex-3-ene-1-carboxylic acid are valuable building blocks in asymmetric synthesis. These can be obtained through various methods, including the use of chiral catalysts in the Diels-Alder reaction to produce an enantiomerically enriched product directly. Alternatively, racemic this compound can be resolved into its individual enantiomers through classical resolution techniques or enzymatic methods. Once the chiral ester is obtained, it can be hydrolyzed to the corresponding chiral carboxylic acid, which can then be used in the synthesis of other chiral molecules.
Synthesis of Chiral Amines:
The conversion of the carboxylic acid functionality into an amine group opens up another avenue for the application of this compound in the synthesis of chiral amines. This transformation can be achieved through well-established chemical reactions such as the Curtius rearrangement or the Hofmann rearrangement. researchgate.netnih.govwikipedia.orgrsc.orgorganic-chemistry.orgresearchgate.netmasterorganicchemistry.comnih.gov
In the Curtius rearrangement , the carboxylic acid (obtained from the hydrolysis of the butyl ester) is first converted to an acyl azide (B81097). Upon heating, the acyl azide rearranges to form an isocyanate, which can then be trapped with a suitable nucleophile, such as water or an alcohol, to yield the corresponding amine or carbamate. nih.govwikipedia.orgrsc.org The stereochemistry of the starting material is retained throughout this process, making it a valuable tool for the synthesis of chiral amines.
The Hofmann rearrangement provides an alternative route where a primary amide, derived from the carboxylic acid, is treated with a halogen (e.g., bromine) and a strong base to yield a carbamate, which can then be hydrolyzed to the primary amine. organic-chemistry.orgresearchgate.netmasterorganicchemistry.comnih.gov Similar to the Curtius rearrangement, this reaction proceeds with retention of configuration.
These methods allow for the stereospecific introduction of an amino group onto the cyclohexene scaffold, starting from a chiral carboxylic acid precursor derived from this compound. This provides access to a wide range of chiral cyclohexenylamines and their derivatives, which are important intermediates in medicinal chemistry.
| Reaction | Starting Material | Key Intermediate | Product | Significance |
| Curtius Rearrangement | Cyclohex-3-ene-1-carboxylic acid | Acyl azide, Isocyanate | Cyclohex-3-en-1-amine | Stereospecific synthesis of chiral amines |
| Hofmann Rearrangement | Cyclohex-3-ene-1-carboxamide | N-haloamide, Isocyanate | Cyclohex-3-en-1-amine | Stereospecific synthesis of chiral amines |
Polymer Science and Materials Applications of Cyclohexene Carboxylate Esters
Monomeric Applications in Polymerization Reactions
The utility of a monomer is fundamentally defined by its ability to undergo polymerization, either with itself or with other monomers, to form long-chain polymer molecules. The primary mechanisms for polymerizing cyclic esters are Ring-Opening Polymerization (ROP) and copolymerization.
Ring-Opening Polymerization (ROP) of Cyclic Esters
Ring-Opening Polymerization is a crucial method for the synthesis of aliphatic polyesters from cyclic ester monomers, often referred to as lactones. This process is driven by the relief of ring strain and is typically initiated by metallic or organic catalysts. While the ROP of various lactones (e.g., ε-caprolactone, lactide) is well-documented, specific studies on the ROP of Butyl cyclohex-3-ene-1-carboxylate are not found in the reviewed literature. The reactivity of a cyclic ester in ROP is influenced by factors such as ring size, substituents, and the catalytic system employed. Without dedicated research, the propensity of this compound to undergo ROP and the properties of the resulting polymer remain speculative.
Copolymerization with Other Cyclic Monomers
Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to tailor the properties of the resulting polymer. For instance, the copolymerization of cyclic esters with other cyclic monomers like epoxides and anhydrides can yield polyesters with a wide range of characteristics. rsc.org Research has been conducted on the copolymerization of various cyclic monomers, including cyclohexene (B86901) oxide with cyclic anhydrides, to produce polyesters. rsc.org However, there is no specific data available on the copolymerization of this compound with other cyclic monomers. The reactivity ratios, which determine the composition of the copolymer, are unknown for this specific monomer, precluding any predictive analysis of its behavior in copolymerization reactions.
Design of Novel Polymeric Materials Incorporating Cyclohexene Ester Units
The incorporation of cyclic structures, such as the cyclohexene ring present in this compound, into a polymer backbone can significantly influence its thermal and mechanical properties. Generally, cyclic units can enhance the glass transition temperature (Tg) and stiffness of a material. While research exists on creating novel polymers from various cyclic monomers, including other cyclohexene derivatives, there are no specific examples in the literature that detail the design and synthesis of polymeric materials featuring this compound as a key constituent.
Development of Biodegradable Polymers from Cyclic Ester Monomers
The development of biodegradable polymers is a major focus of modern polymer chemistry, driven by environmental concerns. Aliphatic polyesters are a prominent class of biodegradable polymers. ethernet.edu.et The biodegradability of these polymers is often attributed to the presence of ester linkages that can be cleaved by microbial enzymes. While cyclic esters are a common source for producing biodegradable polyesters, there is no direct evidence or research suggesting that this compound has been investigated for this purpose. The presence of the cyclohexene ring and the butyl ester group would likely influence the biodegradability of any resulting polymer, but empirical data is lacking.
Integration as Reactive Fillers in Thermosetting Resins
Reactive fillers are functional additives that chemically integrate into the matrix of a thermosetting resin during curing, potentially enhancing properties such as toughness, adhesion, and thermal stability. The double bond in the cyclohexene ring of this compound could theoretically participate in free-radical polymerization, making it a candidate for a reactive filler in resins like unsaturated polyesters or vinyl esters. However, a thorough search of scientific and technical literature reveals no studies or applications where this compound is used in this capacity.
Environmental Fate and Degradation Mechanisms of Cyclic Esters
Biodegradation Studies of Cyclohexene (B86901) Carboxylate Esters
The breakdown of cyclohexene carboxylate esters in the environment is largely driven by biological activity. Microorganisms, through enzymatic processes, play a significant role in the degradation of these compounds.
Hydrolytic Degradation Pathways (e.g., Enzymatic and Non-enzymatic Hydrolysis)
The primary pathway for the biodegradation of esters, including cyclic variants, is hydrolysis. This process can occur both enzymatically and non-enzymatically, breaking the ester bond to yield a carboxylic acid and an alcohol. chemguide.co.uk
Enzymatic Hydrolysis: A variety of microorganisms possess enzymes, such as carboxylesterases, that can efficiently catalyze the hydrolysis of ester bonds. nih.gov For instance, a bacterial carboxylesterase, CarEst3, has been identified to effectively hydrolyze methyl 3-cyclohexene-1-carboxylate. nih.govacs.org This enzymatic action is often stereoselective, meaning it preferentially acts on one enantiomer of a chiral ester. nih.gov The process typically involves the activation of the ester, for example, to its CoA ester, followed by dehydrogenation. researchgate.netresearchgate.net Studies on the anaerobic degradation of cyclohexane (B81311) carboxylic acid have revealed pathways involving the formation of cyclohexanoyl-CoA, which is then dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA. researchgate.netresearchgate.net
Non-enzymatic Hydrolysis: In the absence of microbial enzymes, ester hydrolysis can still proceed, albeit at a much slower rate, through reaction with water. chemguide.co.uk This process is catalyzed by acids or bases. chemguide.co.uk The alkaline hydrolysis of esters, also known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. chemguide.co.ukmasterorganicchemistry.com The rate of non-enzymatic hydrolysis can be influenced by factors such as the presence of electron-withdrawing groups in the molecule. nih.gov For cyclic esters, or lactones, basic hydrolysis results in the formation of an acyclic hydroxy-acid. masterorganicchemistry.com
Structural Factors Influencing Biodegradability (e.g., Cyclicity, Substituents)
The rate and extent of biodegradation of esters are significantly influenced by their chemical structure.
Cyclicity: The presence of a cyclic structure, as in cyclohexene carboxylate esters, can affect biodegradability. The rigidity of the ring structure may influence how easily enzymes can access the ester linkage.
Substituents: The nature and position of substituents on the cyclohexene ring and the length and branching of the alkyl chain of the ester group play a crucial role. Studies on alkyl esters have shown that esters with a total carbon number between 12 and 18 tend to be more readily biodegradable. nih.govresearchgate.net Branching in the alcohol portion of the ester can decrease biodegradability. nih.govresearchgate.net Conversely, the presence of an unsaturated bond, such as the double bond in the cyclohexene ring of butyl cyclohex-3-ene-1-carboxylate, has been found to increase biodegradability. nih.govresearchgate.net
Atmospheric Degradation Processes
Once released into the atmosphere, cyclic esters like this compound are subject to degradation by various atmospheric oxidants.
Reactions Initiated by Atmospheric Radicals (e.g., Chlorine Atoms)
The primary initiators of atmospheric degradation are highly reactive radicals, including hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and chlorine atoms (Cl). researchgate.netresearchgate.net The reaction of these radicals with cyclic esters typically involves the abstraction of a hydrogen atom or addition to a double bond. For instance, the degradation of some cyclic esters is initiated by reaction with chlorine atoms. conicet.gov.arresearchgate.net
Identification of Atmospheric Degradation Products and Mechanisms (e.g., Ring-Retaining Oxidation vs. Ring Opening)
The degradation of cyclic esters in the atmosphere can proceed through two main mechanistic pathways:
Ring-Retaining Oxidation: In this pathway, the cyclic structure of the ester remains intact while oxidation occurs at other parts of the molecule. For some cyclic esters, this can lead to the formation of products like succinic anhydride. conicet.gov.arresearchgate.net This pathway is often a significant channel in the atmospheric degradation of these compounds. conicet.gov.arresearchgate.net
Ring Opening: This pathway involves the cleavage of the cyclic ring, leading to the formation of acyclic compounds. For example, the degradation of certain cyclic esters can result in the formation of carboxylic acids such as propanoic acid and butanoic acid. conicet.gov.arresearchgate.net
The specific products formed depend on the structure of the parent ester and the atmospheric conditions. These degradation products can have their own environmental implications, such as contributing to tropospheric acidification. conicet.gov.arresearchgate.net
Environmental Impact Considerations in the Context of Compound Design and Application
The environmental fate of this compound and similar compounds highlights the importance of considering environmental impact during the design and application of chemicals. Information from the European Chemicals Agency (ECHA) indicates that this compound may cause long-lasting harmful effects to aquatic life. nih.gov
By understanding the mechanisms of biodegradation and atmospheric degradation, chemists can design molecules that are more susceptible to environmental breakdown, reducing their persistence and potential for long-term negative effects. For example, incorporating features known to enhance biodegradability, such as specific ester linkages or unsaturated bonds, can lead to more environmentally friendly products. nih.govresearchgate.net Similarly, understanding atmospheric degradation pathways can help predict the formation of potentially harmful secondary pollutants and guide the development of compounds with lower photochemical ozone creation potential. fluorocarbons.org
Q & A
Q. What are the established synthetic routes for butyl cyclohex-3-ene-1-carboxylate, and how can reaction parameters be optimized?
The compound is typically synthesized via esterification of cyclohex-3-ene-1-carboxylic acid with butanol under acidic catalysis. For optimization, reflux conditions (e.g., ethanol or ethyl acetate as solvents) and catalyst selection (e.g., KOH or H₂SO₄) are critical. A modified approach involves conjugate addition reactions, as seen in analogous cyclohexene carboxylate syntheses: chalcones and ethyl acetoacetate in ethanol with 10% KOH under reflux yield isomeric mixtures (58–78% yield) . Reaction time (e.g., 6 hours for tert-butyl derivatives) and purification via recrystallization (e.g., 2-propanol) are key for improving purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?
- Purity : Gas chromatography (GC) is recommended, especially for detecting isomer mixtures (e.g., >98% purity thresholds) .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to identify olefinic protons (δ ~5.5–6.0 ppm) and ester carbonyl signals (δ ~170 ppm).
- X-ray Crystallography : Use SHELXL for small-molecule refinement to resolve conformational features, such as dihedral angles between the cyclohexene ring and ester group (e.g., 42.5° and 81.3° in related compounds) .
Advanced Research Questions
Q. How does conformational flexibility in the cyclohexene ring impact crystallographic data interpretation?
The cyclohexene ring exhibits chair-boat equilibria, leading to disordered positions in crystal structures. For example, in tert-butyl derivatives, dual conformations (occupancy ratios of 0.794:0.206) were resolved using SHELXL’s PART指令. Strong N–H⋯O and weak C–H⋯O interactions stabilize the lattice, requiring iterative refinement to model disorder accurately . Researchers should prioritize high-resolution data (≤1.0 Å) and validate thermal displacement parameters to avoid overinterpretation .
Q. What strategies address discrepancies between computational predictions and experimental data for cyclohexene carboxylates?
- Spectral Mismatches : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify misassigned peaks. Adjust solvent effects in simulations if deviations exceed 0.5 ppm.
- Reactivity Anomalies : If yields fall below theoretical values (e.g., 47% in tert-butyl analogs), assess steric hindrance from substituents (e.g., trifluoromethoxy groups) or side reactions via LC-MS .
- Crystallographic Validation : Cross-validate molecular geometries (bond lengths/angles) with Cambridge Structural Database entries to detect outliers .
Q. How can isomeric byproducts be isolated and characterized during synthesis?
- Chromatography : Use silica gel column chromatography with hexane:ethyl acetate gradients to separate cis/trans isomers.
- Crystallography : Recrystallization in polar solvents (e.g., ethanol) preferentially isolates the thermodynamically stable isomer .
- Dynamic NMR : Monitor isomerization kinetics (e.g., ring-flipping) at variable temperatures to assign stereochemistry .
Methodological Guidelines
- Reproducibility : Document reaction conditions (solvent, catalyst, time) and purification steps in supplementary materials, adhering to Beilstein Journal of Organic Chemistry standards .
- Data Reporting : Include crystallographic CIF files, GC chromatograms, and NMR assignments (δ, multiplicity, J-values) in supporting information .
- Ethical Compliance : Avoid commercial vendor data (e.g., BenchChem) and prioritize peer-reviewed sources for structural/biological claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
